N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide) and substituted aromatic moieties. The Z-configuration of the imine bond (C=N) is critical for molecular recognition, as seen in structurally related kinase inhibitors or enzyme modulators .
Properties
Molecular Formula |
C19H17ClN2O4S2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-13-5-4-6-14(9-13)22-16-11-28(24,25)12-17(16)27-19(22)21-18(23)10-26-15-7-2-1-3-8-15/h1-9,16-17H,10-12H2 |
InChI Key |
AFXGFICXEYNRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the phenoxyacetamide moiety. Common reagents used in these reactions include thionyl chloride, phenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₂₀H₁₆ClN₂O₄S₂).
Pharmacological and Physicochemical Insights
Substituent-Driven Bioactivity :
- The 3-chlorophenyl group in the target compound and compound 4h is associated with enhanced lipophilicity and membrane permeability compared to methoxy-substituted analogs (e.g., compound) . This may improve CNS penetration or target binding in hydrophobic enzyme pockets.
- Sulfone vs. Thiadiazole Cores : The sulfone group in the target compound increases polarity and metabolic stability compared to thiadiazole derivatives (e.g., 4h ), which lack the sulfone but feature acryloyl groups for covalent binding .
Spectroscopic and Analytical Data :
- IR spectra of 4h show carbonyl peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O), whereas the target compound’s sulfone group would exhibit strong S=O stretches (~1150–1350 cm⁻¹), detectable via IR for differentiation.
- Mass spectrometry (MS) data for 4h (M⁺ at m/z 392) contrasts with the target compound’s higher molecular weight (~463.91), enabling distinct fragmentation patterns for identification .
Therapeutic Potential: Thiadiazole derivatives (e.g., 4h) show antifungal activity against Candida spp., suggesting the target compound’s chlorophenyl-sulfone system may similarly target fungal enzymes . Thiazol-5-ylmethyl carbamates () inhibit proteases via urea and hydroxy groups, a mechanism distinct from the target compound’s likely kinase modulation via imine and sulfone interactions .
Biological Activity
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiazole ring fused with a tetrahydrothieno structure and a phenoxyacetamide moiety. The presence of the 3-chlorophenyl group enhances its pharmacological profile. Below is a summary of its molecular characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C14H15ClN2O3S2 |
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | PDXHWEYEOZMVCB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole ring's electron density and aromaticity play crucial roles in these interactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are pivotal in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, potentially leading to altered physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Antifungal Properties : The compound shows potential in inhibiting fungal growth.
- Antiviral Effects : Investigations have indicated possible antiviral activity against specific viruses.
Antimicrobial Studies
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In vitro assays conducted on fungal strains revealed that the compound exhibited considerable antifungal properties, with effectiveness comparable to established antifungal agents.
Antiviral Research
Research exploring the antiviral potential indicated that the compound could inhibit viral replication in cell cultures. Further investigations are needed to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfathiazole | Thiazole ring | Antimicrobial |
| Ritonavir | Thiazole derivative | Antiviral |
| Abafungin | Thiazole-based structure | Antifungal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
